N(6)-Carboxymethyl-5'-amp

Description

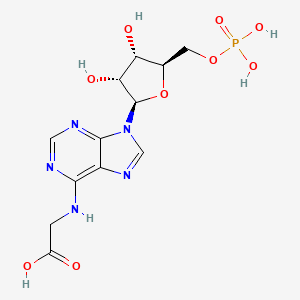

N(6)-Carboxymethyl-5'-AMP (CAS 77133-59-6, DTXSID00227912) is a chemically modified derivative of adenosine monophosphate (AMP). Its structure features a carboxymethyl group (-CH₂-COOH) attached to the N⁶ position of the adenine base, along with a glycine moiety integrated into the substituent (Figure 1). The full IUPAC name is 2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]acetic acid, reflecting its ribofuranosyl-phosphate backbone and carboxymethyl modification .

Its synthesis typically involves carboxymethylation of AMP under controlled conditions, though specific protocols remain proprietary in many studies.

Properties

CAS No. |

77133-59-6 |

|---|---|

Molecular Formula |

C12H16N5O9P |

Molecular Weight |

405.26 g/mol |

IUPAC Name |

2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]acetic acid |

InChI |

InChI=1S/C12H16N5O9P/c18-6(19)1-13-10-7-11(15-3-14-10)17(4-16-7)12-9(21)8(20)5(26-12)2-25-27(22,23)24/h3-5,8-9,12,20-21H,1-2H2,(H,18,19)(H,13,14,15)(H2,22,23,24)/t5-,8-,9-,12-/m1/s1 |

InChI Key |

WLOAEWNLYCRMGZ-JJNLEZRASA-N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCC(=O)O |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)NCC(=O)O |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NCC(=O)O |

Other CAS No. |

77133-59-6 |

Synonyms |

N(6)-carboxymethyl-5'-adenosine monophosphate N(6)-carboxymethyl-5'-AMP NCMAMP |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The carboxymethyl modification distinguishes N(6)-Carboxymethyl-5'-AMP from other AMP derivatives. Below is a comparative analysis:

Key Observations:

- Charge and Solubility : The carboxymethyl group introduces a negative charge at physiological pH, enhancing hydrophilicity compared to unmodified AMP. This contrasts with N⁶-Methyl-5'-AMP, which is more hydrophobic.

- Protein Interaction: The -COOH group enables covalent coupling to amine-bearing molecules (e.g., proteins), akin to the CM-5 chip’s dextran matrix used in Biacore assays . This property is absent in non-carboxylated AMP derivatives.

Research Findings

- Binding Affinity: In Biacore-based studies, carboxymethylated surfaces (CM-5 chips) demonstrate high protein immobilization efficiency (3000 response units for gp4 binding) .

- Thermodynamic Stability : Computational modeling predicts that the carboxymethyl group stabilizes the compound’s interaction with magnesium ions (via -COOH coordination), a feature critical for kinase and phosphatase interactions.

Limitations in Current Knowledge

- No peer-reviewed studies directly compare this compound with N⁶-Methyl-5'-AMP or other derivatives in enzymatic assays.

- Applications in vivo (e.g., cell signaling) remain unexplored, unlike well-characterized AMP analogs like 8-Br-AMP.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.